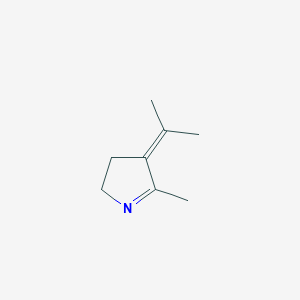
3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole is a heterocyclic organic compound with the molecular formula C8H13N . This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The presence of isopropylidene and methyl groups on the pyrrole ring makes this compound unique and interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkyl halides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrrole derivatives.
Applications De Recherche Scientifique
3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A simpler analog without the isopropylidene and methyl groups.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Another pyrrole derivative with different substituents.
Uniqueness
3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropylidene group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5194-85-4 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
5-methyl-4-propan-2-ylidene-2,3-dihydropyrrole |
InChI |
InChI=1S/C8H13N/c1-6(2)8-4-5-9-7(8)3/h4-5H2,1-3H3 |
Clé InChI |
KTZASHYGWUJSHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCCC1=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


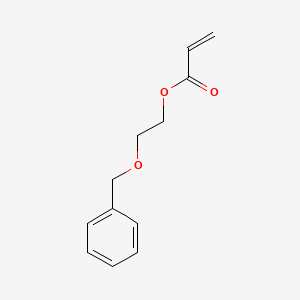

![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
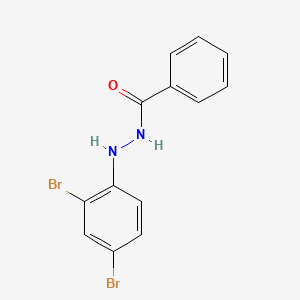

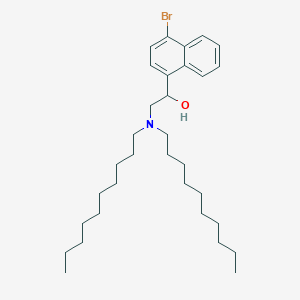


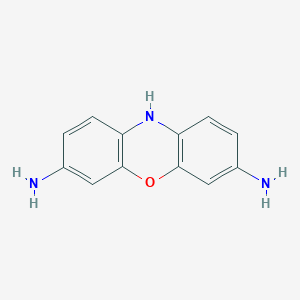
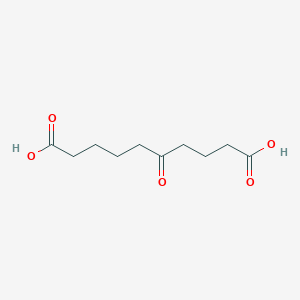
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)


